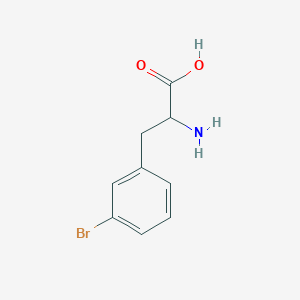

3-Bromo-DL-phenylalanine

Descripción

The exact mass of the compound 2-Amino-3-(3-bromophenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOHOYNMWWBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339142 | |

| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30163-20-3 | |

| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(3-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Bromo-DL-phenylalanine, a key building block in the development of novel therapeutics. The methodologies detailed herein are based on established chemical principles and offer a reproducible approach for obtaining this compound with high purity.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step process commencing with the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, followed by hydrolysis and reduction to yield the final amino acid.

Overall Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

This step involves the condensation of 3-bromobenzaldehyde with N-acetylglycine in the presence of acetic anhydride and sodium acetate.

-

Materials:

-

3-Bromobenzaldehyde

-

N-Acetylglycine

-

Acetic Anhydride

-

Anhydrous Sodium Acetate

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).

-

Add acetic anhydride (3.0 eq) to the mixture.

-

Heat the mixture with stirring in a water bath at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the product.

-

Allow the mixture to stand for at least 4 hours, preferably overnight, to ensure complete crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol and then with hot water to remove unreacted starting materials and byproducts.

-

Dry the product under vacuum.

-

Step 2: Hydrolysis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one

The azlactone ring is opened by hydrolysis to form α-acetamido-3-bromocinnamic acid.

-

Materials:

-

2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one

-

1% (w/v) Sodium Hydroxide solution

-

Dilute Hydrochloric Acid

-

-

Procedure:

-

Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.

-

Gently warm the mixture with stirring until the solid dissolves, indicating the opening of the lactone ring.

-

Cool the solution in an ice bath.

-

Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-3-bromocinnamic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product.

-

Step 3: Reduction to this compound

The unsaturated intermediate is reduced to the final racemic amino acid.

-

Materials:

-

α-Acetamido-3-bromocinnamic acid

-

Sodium Amalgam (2-3%)

-

Ethanol

-

Water

-

-

Procedure:

-

Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature.

-

Continue stirring until the reaction is complete (monitor by TLC).

-

Carefully quench any remaining sodium amalgam with water.

-

Filter the solution to remove mercury.

-

The resulting solution contains crude this compound.

-

Purification of this compound

Purification of the crude product is essential to obtain a high-purity compound suitable for research and drug development. A combination of crystallization and ion-exchange chromatography is recommended.

Purification Workflow

Caption: Workflow for the purification of this compound.

Experimental Protocol: Purification

Method 1: Recrystallization

-

Materials:

-

Crude this compound

-

Distilled Water

-

Ethanol

-

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot water.

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filter the hot solution to remove the charcoal and any insoluble impurities.

-

Slowly add ethanol to the hot filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a cold water/ethanol mixture.

-

Dry the pure crystals under vacuum.

-

Method 2: Ion-Exchange Chromatography

For higher purity, ion-exchange chromatography is recommended.

-

Materials:

-

Recrystallized this compound

-

Strong cation-exchange resin (e.g., Dowex-50)

-

Ammonia solution (e.g., 2 M) for elution

-

Acidic buffer for loading (e.g., 0.1 M HCl)

-

-

Procedure:

-

Resin Preparation: Pack a chromatography column with a strong cation-exchange resin. Wash the resin thoroughly with deionized water, followed by regeneration with an appropriate acid and base, and finally equilibrate with the loading buffer.

-

Sample Loading: Dissolve the recrystallized this compound in the acidic loading buffer and apply it to the top of the column.

-

Washing: Wash the column with the loading buffer to remove any unbound impurities.

-

Elution: Elute the bound this compound from the resin using a gradient of increasing ammonia concentration.

-

Fraction Collection: Collect the eluting fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or UV spectroscopy).

-

Isolation: Combine the fractions containing the pure product, and remove the ammonia and solvent by rotary evaporation. The resulting solid is pure this compound.

-

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Typical Yield (%) |

| 1 | Erlenmeyer-Plöchl | 3-Bromobenzaldehyde, N-Acetylglycine, Acetic Anhydride | 70-85 |

| 2 | Hydrolysis | 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one, NaOH | >90 |

| 3 | Reduction | α-Acetamido-3-bromocinnamic acid, Sodium Amalgam | 60-75 |

| Overall | - | - | 30-50 |

Table 2: Purification Efficiency

| Purification Method | Purity before (%) | Purity after (%) | Typical Recovery (%) |

| Recrystallization | 80-90 | >95 | 70-85 |

| Ion-Exchange Chromatography | >95 | >99 | 85-95 |

Table 3: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂[1] |

| Molecular Weight | 244.09 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| CAS Number | 30163-20-3[1] |

This guide provides a robust framework for the synthesis and purification of this compound. Researchers are encouraged to optimize the described conditions based on their specific laboratory settings and available resources.

References

3-Bromo-DL-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-DL-phenylalanine, a synthetic amino acid derivative with significant potential in neuroscience research and drug development. This document outlines its chemical properties, biological activities, and experimental applications, with a focus on its role as a modulator of glutamatergic neurotransmission.

Core Compound Information

This compound is a derivative of the essential amino acid phenylalanine. The introduction of a bromine atom to the phenyl ring alters its electronic properties and steric profile, leading to unique biological activities.

| Property | Value | Reference |

| CAS Number | 30163-20-3 | [1] |

| Molecular Weight | 244.09 g/mol | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ |

Biological Activity and Applications

This compound and its analogs are valuable tools in pharmaceutical research, particularly in the study of protein interactions and enzyme mechanisms.[2] They serve as versatile building blocks for the synthesis of novel pharmaceutical agents, especially those targeting neurological disorders.[2] The brominated phenyl group can influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to target receptors.

Research on the closely related compound, 3,5-dibromo-L-phenylalanine, has demonstrated its complex modulatory effects on the glutamatergic system. This analog has been shown to:

-

Act as a partial agonist at the glutamate-binding site of NMDA receptors.[3]

-

Depress presynaptic glutamate release.[3]

-

Block AMPA/kainate receptors.[3]

This polyvalent action suggests potential therapeutic applications for neurological and neuropsychiatric disorders characterized by abnormal glutamatergic activity, such as stroke and seizures.[4]

Quantitative Data Summary

The following table summarizes the quantitative data obtained from electrophysiological studies on the effects of 3,5-dibromo-L-phenylalanine on rat cerebrocortical neurons.[3]

| Parameter | Value | Description |

| NMDA Receptor EC₅₀ | 331.6 ± 78.6 µM | The concentration of 3,5-dibromo-L-phenylalanine that produces a half-maximal activation of NMDA receptors. |

| NMDA Receptor Efficacy | 30.5 ± 4.7% | The efficacy of 3,5-dibromo-L-phenylalanine in activating NMDA receptors compared to NMDA itself. |

| AMPA/kainate mEPSC Frequency IC₅₀ | 29.4 ± 4.3 µM | The concentration of 3,5-dibromo-L-phenylalanine that causes a 50% inhibition of the frequency of AMPA/kainate miniature excitatory postsynaptic currents. |

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the literature for a closely related compound, which can be adapted for studying this compound.

Electrophysiological Recording in Rat Cerebrocortical Neurons

Objective: To characterize the effects of brominated phenylalanine derivatives on glutamatergic synaptic transmission.

Methodology:

-

Cell Culture: Primary cultures of cerebrocortical neurons are prepared from rat embryos.

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on cultured neurons to measure synaptic currents.

-

Drug Application: The test compound (e.g., 3,5-dibromo-L-phenylalanine) is applied to the neurons via a perfusion system.

-

Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) mediated by NMDA and AMPA/kainate receptors are recorded and analyzed.

-

Data Analysis: The effects of the compound on the amplitude, frequency, and kinetics of mEPSCs are quantified to determine its modulatory actions on different receptor subtypes.

Visualizations

Experimental Workflow for Electrophysiological Analysis

Caption: Workflow for assessing the neurophysiological effects of this compound.

Signaling Pathway Modulation by Brominated Phenylalanine Analogs

Caption: Modulatory effects of brominated phenylalanine analogs on glutamatergic signaling.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-DL-phenylalanine for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling procedures for 3-Bromo-DL-phenylalanine, a key building block in pharmaceutical and biochemical research. Designed for laboratory personnel and drug development professionals, this document outlines the essential safety information, handling protocols, and biological context to ensure the safe and effective use of this compound.

Compound Identification and Properties

This compound is a derivative of the essential amino acid phenylalanine, featuring a bromine atom on the phenyl ring. This modification enhances its utility in the synthesis of novel therapeutic agents and as a probe in biochemical studies.[1]

Table 1: Physicochemical Properties of 3-Bromo-phenylalanine Isomers

| Property | 3-Bromo-L-phenylalanine | 3-Bromo-D-phenylalanine | This compound |

| Molecular Formula | C₉H₁₀BrNO₂[2] | C₉H₁₀BrNO₂[3][4] | C₉H₁₀BrNO₂[5][6] |

| Molecular Weight | 244.09 g/mol [5] | 244.08 g/mol [3][4] | 244.09 g/mol [5][6] |

| CAS Number | 82311-69-1[2] | 99295-78-0[3][4] | 30163-20-3[5][6] |

| Appearance | Grey powder | Data not available | White to off-white solid[5] |

| Melting Point | 208 - 210 °C | Data not available | Data not available |

| Solubility | Slightly soluble in water.[7] | Data not available | Soluble in DMSO (2 mg/mL with warming).[5] |

| Storage Temperature | 0 - 8 °C[1] | Data not available | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month).[5] |

Hazard Identification and Safety Precautions

Table 2: GHS Hazard Identification for 3-Bromo-L-phenylalanine

| Hazard Class | Hazard Statement |

| Skin irritation | H315: Causes skin irritation[8] |

| Eye irritation | H319: Causes serious eye irritation[8] |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[8] |

Signal Word: Warning[8]

Precautionary Statements:

-

Prevention: P261, P264, P280[8]

-

Response: P304+P340, P305+P351+P338, P319[8]

-

Storage: P403+P233, P405[8]

-

Disposal: P501[8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8][9]

-

Skin Protection: Wear protective gloves and impervious clothing.[8][9] Gloves must be inspected prior to use.[8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[10]

Safe Handling and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling:

-

Storage:

Emergency Procedures

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[8] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[8] |

| Ingestion | Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[8][9]

-

Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[8][9]

Accidental Release Measures:

-

Avoid dust formation.[9]

-

Use personal protective equipment.[9]

-

Collect the spilled material and place it in a suitable, closed container for disposal.[8][9]

-

Prevent further leakage or spillage if safe to do so.[9]

Experimental Protocols and Workflows

While specific experimental protocols for this compound are application-dependent, a general workflow for handling this solid compound in a research setting is provided below.

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

General Experimental Protocol for Solution Preparation

-

Consult the Safety Data Sheet: Before handling, thoroughly review the SDS for this compound (or its enantiomers).

-

Personal Protective Equipment: Don appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Weighing: In a chemical fume hood or ventilated enclosure, carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust.

-

Dissolution: Add the powder to a suitable solvent (e.g., DMSO for a stock solution) in a clean, labeled container.[5] Gentle warming and sonication may be required to fully dissolve the compound.[5]

-

Storage of Solution: Store the prepared solution in a tightly sealed container at the recommended temperature (-80°C for long-term storage).[5]

-

Cleanup: Clean all equipment and the work area thoroughly after use. Dispose of waste according to institutional and local regulations.

Biological Context and Signaling Pathways

Phenylalanine is a precursor for the synthesis of several important biomolecules, including the neurotransmitters dopamine, norepinephrine, and epinephrine.[11] It has also been shown to regulate protein synthesis through the mTOR signaling pathway.[12][13] While the specific biological activity of this compound may differ, understanding the role of its parent compound provides valuable context for researchers.

Phenylalanine-mTOR Signaling Pathway

Caption: Phenylalanine regulation of protein synthesis via the mTOR pathway.

This diagram illustrates how phenylalanine, transported into the cell by the LAT1 transporter, activates the mTORC1 complex.[12][13] Activated mTORC1 then promotes protein synthesis by phosphorylating and inhibiting 4EBP1 (an inhibitor of translation) and activating S6K1 (a promoter of translation).[12]

Toxicity Profile

Detailed toxicological data for this compound is limited. The SDS for the L-enantiomer indicates that no data is available for acute toxicity (oral, dermal, inhalation), serious eye damage, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[8] As such, it should be handled with care, assuming it may have the potential for toxicity.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[8] Do not allow the product to enter drains.[10]

This technical guide is intended to provide comprehensive safety and handling information for this compound based on the best available data. It is crucial for all personnel to be thoroughly trained in safe laboratory practices and to consult the relevant safety data sheets before handling this or any other chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-D-phenylalanine | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-Bromo-L-phenylalanine | 82311-69-1 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. peptide.com [peptide.com]

- 11. Phenylalanine - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Bromo-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-DL-phenylalanine, a substituted aromatic amino acid of interest in various research and development applications. Due to the limited availability of specific experimental data in public databases and scientific literature, this document outlines the expected spectroscopic characteristics based on the analysis of its structural analogues and provides generalized experimental protocols for obtaining and interpreting the necessary data.

Introduction

This compound is a derivative of the essential amino acid phenylalanine, featuring a bromine atom at the meta-position of the phenyl ring. This substitution significantly influences its electronic properties and potential interactions in biological systems, making it a valuable tool in drug design and biochemical studies. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this compound. This guide focuses on the key techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| α-H | 3.8 - 4.2 | Doublet of Doublets (dd) or Triplet (t) |

| β-H | 2.9 - 3.3 | Multiplet (m) |

| Aromatic-H | 7.0 - 7.5 | Multiplet (m) |

| -NH₂ | Variable (broad) | Singlet (s) |

| -COOH | Variable (broad) | Singlet (s) |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 170 - 175 |

| C-α | 55 - 60 |

| C-β | 35 - 40 |

| Aromatic C-Br | 120 - 125 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (ipso) | 135 - 140 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (acid) | 2500 - 3300 | Broad |

| N-H stretch (amine) | 3200 - 3500 | Medium |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O stretch (acid) | 1700 - 1725 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| N-H bend (amine) | 1500 - 1650 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z | Notes |

| [M]+• | 243/245 | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) |

| [M-COOH]+ | 198/200 | Loss of the carboxylic acid group |

| [M-CH(NH₂)COOH]+ | 155/157 | Loss of the amino acid side chain |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired exchange of labile protons (e.g., -NH₂ and -COOH in D₂O).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For ESI, both positive and negative ion modes should be tested to determine which provides a better signal for the molecular ion.

-

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

-

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a compound like this compound.

Caption: Workflow for spectroscopic characterization.

This diagram outlines the logical flow from obtaining the purified compound to performing various spectroscopic analyses and finally integrating the data to confirm the chemical structure. Each spectroscopic technique provides a unique piece of the structural puzzle.

A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-DL-phenylalanine, a halogenated derivative of the essential amino acid phenylalanine, presents a molecule of significant interest in the fields of medicinal chemistry and drug development. The introduction of a bromine atom to the phenyl ring at the meta position alters its electronic and steric properties, making it a valuable building block for novel therapeutics, particularly in the development of drugs for neurological disorders.[1] This technical guide provides a comprehensive overview of the theoretical and computational approaches that can be employed to characterize this compound, alongside available physicochemical data and relevant experimental considerations. While detailed computational studies specifically on the 3-bromo isomer are not abundant in public literature, this guide leverages methodologies applied to its isomers to present a robust framework for its analysis.

Physicochemical and Computed Properties

A summary of the known physical and chemical properties of the L- and D-enantiomers of 3-bromophenylalanine is presented below. These properties are fundamental for its application in both experimental and computational studies.

| Property | 3-Bromo-L-phenylalanine | 3-Bromo-D-phenylalanine | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(3-bromophenyl)propanoic acid | (2R)-2-amino-3-(3-bromophenyl)propanoic acid | [2][3] |

| Molecular Formula | C₉H₁₀BrNO₂ | C₉H₁₀BrNO₂ | [2][3] |

| Molecular Weight | 244.08 g/mol | 244.08 g/mol | [2][3] |

| CAS Number | 82311-69-1 | 99295-78-0 | [2][3] |

| Appearance | White to off-white solid | Not specified | [4] |

| Solubility | Slightly soluble in water | Not specified | [5] |

| XLogP3 (Computed) | -0.8 | -0.8 | [2][3] |

| Topological Polar Surface Area | 63.3 Ų | 63.3 Ų | [2][3] |

| Hydrogen Bond Donors | 2 | 2 | [2][3] |

| Hydrogen Bond Acceptors | 2 | 2 | [2][3] |

Synthesis Protocols

Illustrative Synthesis via Erlenmeyer Azalactone Method

This multi-step synthesis is a plausible route for producing this compound, adapted from methods used for similar fluorinated and brominated phenylalanine analogs.[6]

-

Condensation: 3-Bromobenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate to form the corresponding azlactone.

-

Reductive Ring Cleavage: The azlactone intermediate is then subjected to reductive ring cleavage, typically using red phosphorus and hydroiodic acid, to yield N-acetyl-3-bromo-DL-phenylalanine.

-

Hydrolysis: The final step involves the acidic or enzymatic hydrolysis of the N-acetyl group to afford this compound.

Electrochemical Bromination

An alternative, environmentally friendly approach involves the electrochemical bromination of phenylalanine. This method uses a sulfate radical anion (SO₄⁻·) to abstract a hydrogen atom from phenylalanine, which is then brominated in the presence of a bromine source like carbon tetrabromide.[7]

Theoretical and Computational Studies: A Methodological Framework

Detailed theoretical and computational studies on this compound are scarce. However, the methodologies employed for its positional isomer, 4-Bromo-DL-phenylalanine, provide a clear blueprint for such investigations.[8]

Computational Protocol for Quantum Chemical Calculations

The following protocol outlines the steps for a comprehensive computational analysis of this compound using Density Functional Theory (DFT).

-

Geometry Optimization:

-

Method: DFT with the B3LYP functional.

-

Basis Set: 6-311++G(d,p). This basis set is recommended for its balance of accuracy and computational cost, including diffuse functions for non-covalent interactions and polarization functions for accurate geometry.

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Output: Optimized molecular geometry (bond lengths, bond angles, dihedral angles), and total energy.

-

-

Vibrational Frequency Analysis:

-

Method: Frequency calculations at the same level of theory as the optimization (B3LYP/6-311++G(d,p)).

-

Purpose: To confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Scaling: Calculated harmonic frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.[9]

-

Output: Scaled vibrational frequencies, IR intensities, and Raman activities.

-

-

Electronic Properties Analysis:

-

Method: Time-Dependent DFT (TD-DFT) for excited states and Natural Bond Orbital (NBO) analysis.

-

Calculations:

-

HOMO-LUMO energy gap: To understand the molecule's electronic transitions and reactivity.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

NBO analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.

-

-

Output: HOMO and LUMO energies, MEP maps, and NBO analysis results.

-

-

NMR Spectroscopy Simulation:

-

Method: Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory.

-

Purpose: To predict the ¹H and ¹³C NMR chemical shifts.

-

Referencing: Calculated isotropic shielding values are converted to chemical shifts using a reference compound like tetramethylsilane (TMS).[9]

-

Output: Predicted ¹H and ¹³C NMR spectra.

-

Molecular Docking and Dynamics

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations can be performed.

-

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. It can be used to screen for potential enzyme inhibition or receptor binding.

-

Molecular Dynamics: MD simulations can be used to study the conformational changes and stability of the molecule and its complexes with biological macromolecules over time.

Biological Context and Potential Applications

3-Bromo-L-phenylalanine is recognized as a versatile building block in pharmaceutical research and development.[1] Its applications include:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of novel active pharmaceutical ingredients (APIs), particularly for neurological disorders. The bromine atom can be functionalized through cross-coupling reactions to create a diverse range of compounds.[1]

-

Biochemical Research: It is used in studies of protein synthesis and enzyme activity. Its incorporation into peptides can help elucidate protein interactions and metabolic pathways.

-

Enzyme Inhibition: While specific targets for this compound are not well-documented, halogenated amino acids are often explored as enzyme inhibitors. The brominated phenyl group can influence binding affinity to target enzymes.[1] For example, various phenol derivatives have been shown to inhibit phenylalanine ammonia-lyase (PAL).[10]

Visualizations

Workflow for Computational Analysis

The following diagram illustrates a typical workflow for the theoretical and computational analysis of this compound.

Caption: A workflow diagram for the computational analysis of this compound.

Conclusion

This compound is a molecule with significant potential in drug discovery and biochemical research. While specific experimental and computational data for this isomer are not as prevalent as for its 4-bromo counterpart, established methodologies provide a clear path for its comprehensive characterization. This technical guide offers a framework for researchers to conduct in-depth theoretical and computational studies, which will be crucial for unlocking the full potential of this versatile compound in the development of new therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-D-phenylalanine | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-Bromo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. our.utah.edu [our.utah.edu]

- 8. jetir.org [jetir.org]

- 9. benchchem.com [benchchem.com]

- 10. Mechanisms of inhibition of phenylalanine ammonia-lyase by phenol inhibitors and phenol/glycine synergistic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-DL-phenylalanine as a Versatile Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

3-Bromo-DL-phenylalanine is a non-proteinogenic, unnatural amino acid that has emerged as a crucial building block in modern medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a bromine atom on the phenyl ring, provides a versatile handle for synthetic diversification, enabling the creation of novel and potent therapeutic agents.[1] The incorporation of this halogenated amino acid can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]

Key Advantages in Drug Discovery

-

Versatile Synthetic Handle: The bromine atom serves as a key functional group for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse compound libraries for high-throughput screening.[1]

-

Modulation of Biological Activity: The presence of the bromo-phenyl moiety can enhance binding interactions with target proteins and enzymes. It provides a strategic tool for optimizing the potency, selectivity, and overall pharmacological profile of lead compounds.[1]

-

Peptide and Peptidomimetic Design: As a phenylalanine analog, this compound can be incorporated into peptides and peptidomimetics to improve their stability against enzymatic degradation and to probe structure-activity relationships. This is particularly valuable in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other peptide-regulated pathways.

-

Precursor for Radiolabeling: The bromo-substituent can be readily displaced by radionuclides, making this compound and its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, aiding in diagnostics and drug development.

Therapeutic Areas of Interest

The application of this compound as a building block has shown promise in several therapeutic areas:

-

Oncology: Derivatives have been synthesized as potent inhibitors of key signaling proteins in cancer, such as tyrosine kinases.[3]

-

Neurological Disorders: Halogenated amino acids are utilized in the development of drugs targeting neurological pathways, including those involving glutamate receptors.[4]

-

Infectious Diseases: The unique structural features can be exploited to design novel antimicrobial and antiviral agents.

II. Quantitative Data

The following tables summarize quantitative data for representative compounds synthesized using a 3-bromophenyl moiety as a key structural component, highlighting its utility in generating potent inhibitors.

Table 1: Tyrosine Kinase Inhibitory Activity of a 3-Bromophenylamino Derivative

| Compound ID | Target Enzyme | IC50 (nM) | Cell Line | Reference |

| PD 158780 | Epidermal Growth Factor Receptor (EGFR) | 0.08 | A431 (human epidermoid carcinoma) | [3] |

Table 2: Suzuki Coupling Reaction Yields with Bromotryptophan Derivatives

Note: While not 3-Bromo-phenylalanine, this data on a similar brominated amino acid derivative provides a strong indication of the feasibility and potential yields for Suzuki coupling reactions.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | < 2 | ~95% | [5] |

| 2 | 4-Methoxyphenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | < 2 | ~95% | [5] |

| 3 | 3-Aminophenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | < 2 | ~95% | [5] |

| 4 | 4-Carboxyphenylboronic acid | Pd-nanoparticles | K₃PO₄ | Water | 2 | 86% | [5] |

III. Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-Bromo-DL-phenylalanine

This protocol outlines the manual incorporation of Fmoc-3-Bromo-DL-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy.

Materials:

-

Fmoc-protected amino acids (including Fmoc-3-Bromo-DL-phenylalanine)

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-3-Bromo-DL-phenylalanine and 3-5 equivalents of OxymaPure®/HOBt in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-Bromophenylalanine Derivative

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative with an arylboronic acid.

Materials:

-

N-protected 3-bromophenylalanine derivative (e.g., Boc-3-Bromo-DL-phenylalanine methyl ester)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating plate

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add the N-protected 3-bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.

-

Evacuate the flask and backfill with an inert gas (repeat 3 times).

-

Add the degassed solvent to the flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

IV. Visualizations

Signaling Pathway

Caption: EGFR signaling pathway inhibited by a 3-bromophenylamino derivative.

Experimental Workflow

Caption: High-throughput screening workflow for discovering enzyme inhibitors.

References

- 1. nbinno.com [nbinno.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescent Labeling of Proteins with 3-Bromo-DL-phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a powerful technique for studying protein function, localization, and interactions within complex biological systems. This document provides detailed application notes and protocols for a site-specific protein labeling strategy utilizing the non-canonical amino acid 3-Bromo-DL-phenylalanine. The bromine substituent on the phenylalanine ring serves as a versatile chemical handle for the selective attachment of fluorescent probes via palladium-catalyzed cross-coupling reactions. This method offers precise control over the location of the fluorescent label, minimizing perturbations to protein structure and function.

The workflow involves two key stages: the incorporation of this compound into the protein of interest and the subsequent chemical derivatization with a fluorescent boronic acid derivative. This approach is particularly valuable for researchers in drug development and molecular biology who require finely-tuned tools for studying protein dynamics and interactions.

Core Principles

The methodology is based on the principles of bio-orthogonal chemistry, where a non-native functional group is introduced into a biological system and then specifically reacted with an external probe. In this case, the bromine atom on the incorporated this compound is the bio-orthogonal handle. The subsequent labeling reaction is a Suzuki-Miyaura cross-coupling, a robust and well-characterized palladium-catalyzed reaction that forms a carbon-carbon bond between the brominated amino acid and a fluorescent probe functionalized with a boronic acid or boronate ester.

Figure 1: Overall experimental workflow for fluorescent labeling of proteins using this compound.

Applications

Fluorescently labeled proteins generated using this method are valuable tools for a wide range of applications in research and drug development, including:

-

Fluorescence Resonance Energy Transfer (FRET): By incorporating two different fluorescent probes at specific sites, FRET can be used to measure intramolecular distances and conformational changes in real-time.

-

Fluorescence Microscopy and Imaging: Visualize the localization and trafficking of proteins within living cells.

-

High-Throughput Screening (HTS): Develop assays to screen for small molecules that modulate protein-protein interactions or protein conformation.

-

Binding Assays: Quantify the binding affinity of ligands, inhibitors, or other proteins.

-

Enzyme Kinetics: Monitor enzyme activity and inhibition with high sensitivity.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained using this labeling strategy. The values are illustrative and will vary depending on the specific protein, fluorescent dye, and experimental conditions.

Table 1: Labeling Efficiency and Stoichiometry

| Parameter | Typical Value | Method of Determination |

| Labeling Efficiency | > 80% | Mass Spectrometry (MALDI-TOF or ESI-MS) |

| Degree of Labeling (DOL) | 0.8 - 1.0 | UV-Vis Spectroscopy (measuring protein and dye absorbance) |

| Purity of Labeled Protein | > 95% | SDS-PAGE with fluorescence imaging, HPLC |

Table 2: Spectroscopic Properties of a Labeled Protein

| Parameter | Example Value (Protein-Coupled Dye) |

| Excitation Maximum (λex) | 495 nm |

| Emission Maximum (λem) | 520 nm |

| Quantum Yield (Φ) | 0.6 - 0.9 |

| Extinction Coefficient (ε) | 70,000 - 90,000 M⁻¹cm⁻¹ |

Table 3: Functional Assay of a Labeled Enzyme (Example: Kinase)

| Protein Sample | Km (ATP) | Vmax (nmol/min/mg) |

| Unlabeled Kinase | 15 µM | 500 |

| Fluorescently Labeled Kinase | 18 µM | 480 |

Experimental Protocols

Protocol 1: Incorporation of this compound into a Target Protein

This protocol describes the site-specific incorporation of this compound into a target protein using an amber stop codon suppression-based method in E. coli.

Materials:

-

Expression plasmid for the target protein with a TAG amber stop codon at the desired labeling site.

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.

-

E. coli expression strain (e.g., BL21(DE3)).

-

This compound.

-

Luria-Bertani (LB) medium and Terrific Broth (TB).

-

Appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Buffers for protein purification (e.g., lysis buffer, wash buffer, elution buffer for Ni-NTA or other affinity chromatography).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid.

-

Starter Culture: Inoculate a 50 mL LB medium containing the appropriate antibiotics with a single colony and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of TB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 20°C) for 16-20 hours.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Purification: Resuspend the cell pellet in lysis buffer and purify the protein using the appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Confirm the incorporation of this compound by mass spectrometry.

Figure 2: Workflow for the incorporation of this compound into a protein.

Protocol 2: Fluorescent Labeling via Suzuki-Miyaura Cross-Coupling

This protocol describes the fluorescent labeling of the this compound-containing protein with a fluorescent boronic acid derivative.

Materials:

-

Purified protein containing this compound (1-5 mg/mL).

-

Fluorescent boronic acid or boronate ester derivative (e.g., fluorescein boronic acid).

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a water-soluble palladium catalyst).

-

Water-soluble phosphine ligand (e.g., TPPTS).

-

Degassed reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the fluorescent probe.

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the fluorescent boronic acid derivative in a minimal amount of DMF or DMSO.

-

Prepare stock solutions of the palladium catalyst and ligand in degassed buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the purified protein solution.

-

Add the fluorescent boronic acid derivative to a final molar excess of 10-50 fold over the protein.

-

Add the palladium catalyst and ligand to a final concentration of 100-500 µM.

-

The final concentration of organic solvent (DMF/DMSO) should be kept below 5% (v/v) to maintain protein stability.

-

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight, with gentle mixing and protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol (e.g., β-mercaptoethanol) to a final concentration of 10 mM.

-

Purification: Remove the unreacted fluorescent probe, catalyst, and ligand by size-exclusion chromatography. Collect the protein-containing fractions.

-

Characterization:

-

Determine the Degree of Labeling (DOL) using UV-Vis spectroscopy.

-

Confirm the purity of the labeled protein by SDS-PAGE and fluorescence imaging.

-

Verify the final product by mass spectrometry.

-

Figure 3: Workflow for the Suzuki-Miyaura cross-coupling labeling reaction.

Troubleshooting

Problem: Low incorporation of this compound.

-

Possible Cause: Inefficient orthogonal synthetase/tRNA pair.

-

Solution: Optimize the expression conditions (temperature, induction time). Use a different orthogonal pair.

Problem: Low labeling efficiency.

-

Possible Cause: Inactive catalyst or inaccessible bromine on the protein.

-

Solution: Use freshly prepared catalyst and ligand solutions. Ensure the reaction buffer is thoroughly degassed. Perform a denaturation-renaturation cycle of the protein if the labeling site is buried.

Problem: Protein precipitation during labeling.

-

Possible Cause: High concentration of organic solvent or instability of the protein under reaction conditions.

-

Solution: Reduce the concentration of DMF/DMSO. Add stabilizing agents like glycerol or arginine to the reaction buffer. Perform the reaction at a lower temperature.

Problem: High background fluorescence.

-

Possible Cause: Incomplete removal of unreacted fluorescent probe.

-

Solution: Repeat the size-exclusion chromatography step or use a different purification method like dialysis.

Conclusion

The site-specific fluorescent labeling of proteins using this compound provides a robust and versatile platform for a wide array of biological and pharmacological studies. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to implement this powerful technique in their laboratories. The ability to precisely introduce a fluorescent probe at a defined location opens up new avenues for investigating protein structure-function relationships and for the development of novel therapeutic agents.

Troubleshooting & Optimization

preventing dehalogenation of 3-Bromo-DL-phenylalanine during synthesis

Welcome to the technical support center for 3-Bromo-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during synthetic reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.

Q1: I am observing a significant amount of the dehalogenated byproduct (DL-phenylalanine) in my cross-coupling reaction. What are the primary causes?

A1: Dehalogenation, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings.[1][2] The core issue is the replacement of the bromine atom on your this compound with a hydrogen atom.[1] This unwanted reaction reduces the yield of your desired product and complicates purification.

The primary causes stem from factors that promote the formation of a palladium-hydride (Pd-H) species, which then reacts with your starting material. Key contributing factors include:

-

Catalyst and Ligand System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway.[1][2] The choice of phosphine ligand is critical, as it modulates the reactivity of the palladium center.[2]

-

Reaction Base: The type and strength of the base used can significantly influence the extent of dehalogenation.[1] Stronger bases, in particular, can sometimes promote the formation of Pd-H species or act as a hydride source themselves.[3]

-

Solvent Choice: The reaction solvent can impact the reaction pathway. Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation more than less polar solvents like toluene.[1][2]

-

Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction, sometimes more than the desired coupling reaction.[1][2]

-

Presence of Hydrogen Donors: Trace amounts of water, alcohols, or even certain amine bases in the reaction mixture can act as a source for the unwanted hydride.[1][3][4]

-

Substrate Properties: The free amino group on the phenylalanine backbone can sometimes participate in or promote side reactions.[5] Electron-rich aryl halides are also generally more prone to dehalogenation.[1]

Q2: How can I modify my reaction conditions to minimize or prevent the dehalogenation of this compound?

A2: To suppress the dehalogenation side reaction, a systematic optimization of your reaction conditions is recommended. The following strategies, summarized in the table below, have proven effective.

-

Modify the Ligand: Employing bulky, electron-rich phosphine ligands is a primary strategy. Ligands such as XPhos, SPhos, and RuPhos can stabilize the palladium center, favoring the desired cross-coupling over dehalogenation.[2]

-

Select a Milder Base: Screen a variety of bases. Switching from a strong base like sodium tert-butoxide (NaOtBu) to a milder inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is often beneficial.[2][5]

-

Change the Solvent: Consider switching to a less polar, aprotic solvent. Toluene is often a superior choice compared to DMF or dioxane for minimizing dehalogenation.[2][5]

-

Lower the Reaction Temperature: Running the reaction at the lowest effective temperature can disfavor the dehalogenation pathway.[2][5] This may require longer reaction times, but it often improves the product-to-byproduct ratio.

-

Protect the Amino Group: The free amine on the phenylalanine can be a source of complications. Protecting the nitrogen with a suitable group, such as a tert-butyloxycarbonyl (Boc) group, can suppress dehalogenation.[5][6]

-

Use a Well-Defined Pre-catalyst: Using a stable, well-defined palladium pre-catalyst (e.g., XPhos Pd G2) can sometimes provide better results and reproducibility compared to generating the active catalyst in situ from a precursor like Pd(OAc)₂.[7]

Q3: How can I detect and quantify the dehalogenated byproduct in my reaction mixture?

A3: The most common method for detecting and quantifying the formation of DL-phenylalanine from this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the desired product from the dehalogenated byproduct and their subsequent identification and quantification. A general protocol for sample analysis is provided in the "Experimental Protocols" section.

Data Presentation

Table 1: Influence of Reaction Parameters on Dehalogenation

| Parameter | Recommendation to Reduce Dehalogenation | Rationale | Citations |

| Palladium Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos). | Bulky ligands promote the desired reductive elimination step and can suppress the formation of Pd-H species. | [2] |

| Base | Switch from strong bases (e.g., NaOtBu) to milder inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | Stronger bases can accelerate the dehalogenation pathway. Milder bases are less likely to act as hydride sources. | [1][2][5] |

| Solvent | Use less polar, aprotic solvents like Toluene instead of polar solvents like DMF or Dioxane. | Polar aprotic solvents can promote the formation of species that lead to dehalogenation. | [1][2][5] |

| Temperature | Run the reaction at the lowest possible temperature that allows for efficient conversion. | Dehalogenation can have a higher activation energy, so lowering the temperature can selectively slow this side reaction. | [1][2] |

| Protecting Group | Protect the amine functionality with a Boc group. | The unprotected amine can sometimes promote side reactions. Protection can lead to cleaner reaction profiles. | [5][6] |

Mandatory Visualization

Caption: Competing pathways of cross-coupling and dehalogenation.

Caption: A stepwise workflow for troubleshooting dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing the risk of dehalogenation.

Materials:

-

This compound (or N-Boc-3-Bromo-DL-phenylalanine) (1.0 equiv)

-

Boronic acid or ester (1.2 equiv)

-

Palladium pre-catalyst (e.g., XPhos Pd G2) (1-2 mol%)

-

Bulky phosphine ligand (e.g., XPhos) (if not using a pre-catalyst)

-

Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add the this compound derivative (1.0 equiv), the boronic acid/ester (1.2 equiv), the base (2.0 equiv), and the palladium pre-catalyst.

-

Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous, degassed toluene via syringe.

-

Stir the reaction mixture at the lowest temperature that promotes the reaction (start with room temperature and gradually increase if necessary, e.g., to 60-80 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Protocol 2: GC-MS Analysis of Dehalogenation Byproduct

This protocol outlines a general method for analyzing the reaction mixture to determine the ratio of the desired product to the dehalogenated byproduct.

Sample Preparation:

-

Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.

-

Dilute the aliquot with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a final volume of 1-2 mL.

-

If the sample contains solids, filter it through a small plug of silica gel or a syringe filter to remove particulate matter.

-

If your product is an amino acid, derivatization (e.g., esterification followed by acylation) may be necessary to improve volatility for GC analysis.

GC-MS Analysis:

-

Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.

-

Injection: Inject 1 µL of the prepared sample.

-

Method: Use a temperature gradient program (e.g., start at 100 °C, hold for 2 min, then ramp to 280 °C at 10-20 °C/min) to ensure separation of the starting material, product, and byproduct.

-

Detection: Monitor the total ion chromatogram (TIC). Identify the peaks corresponding to this compound, the desired coupled product, and the dehalogenated DL-phenylalanine by their retention times and mass spectra.

-

Quantification: The relative ratio of product to byproduct can be estimated by comparing the integrated peak areas in the chromatogram.

Frequently Asked Questions (FAQs)

Q: What is the general stability and recommended storage for this compound? A: this compound is a stable compound. For long-term storage, it is recommended to keep it at -20°C for up to one month or at -80°C for up to six months.[8] For shipping and short-term handling, it is generally stable at room temperature.[8]

Q: Are certain cross-coupling reactions more prone to causing dehalogenation? A: Yes, palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are well-documented to have dehalogenation as a potential side reaction.[2] The propensity for this side reaction is highly dependent on the specific reaction conditions chosen, as detailed in the troubleshooting guide.

Q: Does the position of the bromine atom (meta) on the phenylalanine ring influence its susceptibility to dehalogenation? A: While the electronic properties of the aryl halide do play a role, the primary factors driving dehalogenation are the reaction conditions (catalyst, ligand, base, solvent, temperature) rather than the specific isomer of the bromophenylalanine.[1] However, electron-rich aryl halides are generally more susceptible, and while the amino acid group is electron-donating, the overall electronic nature is complex.[1] The key is to optimize the reaction to favor the desired coupling pathway regardless of the substrate's intrinsic properties.

References

troubleshooting low yield in unnatural amino acid incorporation

Welcome to the technical support center for unnatural amino acid (UAA) incorporation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experiments for higher yields and successful incorporation of UAAs into proteins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no expression of my protein of interest containing an unnatural amino acid. What are the potential causes and how can I troubleshoot this?

Low or no protein expression is a common issue in UAA incorporation experiments. The problem can stem from several factors related to the orthogonal translation system (OTS), the health of the expression host, or the properties of the UAA itself.

Possible Causes & Troubleshooting Steps:

-

Inefficient Amber Suppression: The amber stop codon (UAG) is often used to encode the UAA. However, it is also recognized by Release Factor 1 (RF1), which terminates translation.[1][2][3] This competition between the suppressor tRNA and RF1 can significantly reduce the yield of the full-length protein.[3]

-

Solution:

-

Use RF1 Knockout/Deficient Strains: Employing E. coli strains where the prfA gene (encoding RF1) has been deleted or its activity is reduced can significantly improve UAA incorporation efficiency.[1][3][4]

-

Optimize OTS Component Ratios: The relative expression levels of the aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA are crucial.[5][6] Titrate the plasmid ratios to find the optimal balance for efficient suppression.

-

Enhance Suppressor tRNA Expression: Increasing the copy number or using stronger promoters for the suppressor tRNA can boost its concentration and outcompete RF1.[7][8]

-

-

-

Toxicity of the Unnatural Amino Acid or Orthogonal Translation System: The UAA itself or the over-expression of the orthogonal components (aaRS/tRNA) can be toxic to the host cells, leading to poor growth and reduced protein expression.[1][9]

-

Solution:

-

Test UAA Toxicity: Perform growth curves with varying concentrations of the UAA to determine a non-toxic working concentration.

-

Use Inducible Promoters: Control the expression of the aaRS and tRNA with inducible promoters to minimize toxicity during the growth phase.

-

Lower Expression Temperature: Reducing the culture temperature after induction can slow down protein synthesis and reduce the toxic effects of protein misfolding or aggregation.

-

-

-

Suboptimal Codon Context: The nucleotides surrounding the amber codon can influence the efficiency of UAA incorporation.[4][7][10]

-

Solution:

-

Sequence Optimization: If possible, modify the nucleotide sequence immediately upstream and downstream of the UAG codon. In mammalian cells, a +4 cytosine has been shown to have a stimulatory effect.[7]

-

-

-

Poor UAA Uptake: The UAA must be efficiently transported into the cell to be available for incorporation.[1][9]

-

Solution:

-

Increase UAA Concentration: Titrate the concentration of the UAA in the growth media. However, be mindful of potential toxicity.

-

Use Permeable Cell Strains: Some engineered strains have enhanced permeability to specific molecules.

-

-

A logical workflow for troubleshooting low protein yield is presented below:

Q2: How can I optimize the concentration of the unnatural amino acid and other key components in my expression system?

Optimizing the concentrations of various components is critical for maximizing the yield of your UAA-containing protein.

Optimization Parameters:

| Component | Typical Concentration Range | Considerations |

| Unnatural Amino Acid (UAA) | 1-10 mM | Test a range to find the optimal concentration that maximizes incorporation without causing toxicity.[11] |

| Plasmid Ratio (aaRS:tRNA:Protein) | Varies (e.g., 1:1:1, 1:2:1) | The optimal ratio is system-dependent. Titration is necessary to find the best balance for efficient charging and suppression.[5] |

| Mg2+ Concentration (in vitro) | 10-15 mM | Magnesium concentration can significantly affect the efficiency of cell-free protein synthesis systems.[12] |

| Suppressor tRNA | 50-300 µg/mL (in vitro) | In cell-free systems, the concentration of suppressor tRNA can be directly optimized.[12] |

Experimental Protocol: Optimizing UAA Concentration

-

Prepare Cultures: Inoculate a series of small-scale cultures of your expression host.

-

Create a UAA Gradient: Add the UAA to each culture at a different final concentration (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM).

-

Induce Expression: Induce protein expression under your standard conditions.

-

Monitor Cell Growth: Measure the optical density (OD600) of the cultures over time to assess any toxic effects of the UAA.

-

Analyze Protein Expression: After a set induction period, harvest the cells, lyse them, and analyze the expression of your target protein by SDS-PAGE and Western blot.

-

Determine Optimal Concentration: The optimal UAA concentration will be the one that gives the highest protein yield without significantly inhibiting cell growth.

Q3: What is the mechanism of unnatural amino acid incorporation via amber suppression, and what are the key components involved?

The site-specific incorporation of UAAs is most commonly achieved by repurposing a stop codon, typically the amber codon (UAG), to encode the UAA. This process relies on an orthogonal translation system (OTS) that functions independently of the host cell's native translational machinery.

Key Components of the Orthogonal Translation System:

-

Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme that specifically recognizes and attaches the UAA to the orthogonal tRNA. This aaRS has been engineered to not recognize any of the 20 canonical amino acids.[1][2]

-

Orthogonal tRNA: A suppressor tRNA that has been engineered to recognize the amber (UAG) codon in the mRNA. It is not recognized by any of the endogenous aaRSs.[1][2]

-

Unnatural Amino Acid (UAA): The novel amino acid with the desired chemical properties that is supplied in the growth medium.

Mechanism of Incorporation:

-

The gene of interest is mutated to contain an in-frame amber (TAG) codon at the desired site of UAA incorporation.

-

The host cell is transformed with plasmids encoding the orthogonal aaRS and the orthogonal suppressor tRNA.

-

The UAA is added to the cell culture medium and is taken up by the cell.

-

Inside the cell, the orthogonal aaRS specifically acylates the orthogonal tRNA with the UAA.

-

During translation, when the ribosome encounters the UAG codon in the mRNA, the acylated suppressor tRNA binds to the ribosome.

-

The UAA is then incorporated into the growing polypeptide chain, and translation continues to the next sense codon.

The diagram below illustrates the amber suppression-based UAA incorporation pathway.

Q4: Should I use an in vivo or in vitro (cell-free) system for my UAA incorporation experiment?